1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine -

1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Catalog Number: EVT-4209204
CAS Number:
Molecular Formula: C21H25FN4O4S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine

  • Compound Description: This compound served as a starting point in the development of atypical antipsychotic agents. []
  • Relevance: This compound shares a core piperazine moiety with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Structural modifications initiated from this compound led to the development of more potent and orally bioavailable antipsychotics, emphasizing the importance of the piperazine scaffold in this therapeutic area. []

7-[3-(1-Piperidinyl)propoxy]chromenones

  • Compound Description: This class of compounds emerged as potent atypical antipsychotic agents exhibiting inhibition of apomorphine-induced climbing and hyperactivity in mice. Their pharmacological profile suggests potential for reduced extrapyramidal side effects. []
  • Relevance: While structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, these compounds share the 1-piperidinyl substituent, highlighting the significance of this group in achieving antipsychotic activity. []

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

  • Compound Description: This series of compounds displayed promising antianxiety activity in mice models, specifically demonstrating efficacy in the holeboard test and the elevated plus maze test. []
  • Relevance: These compounds share the central piperazine moiety with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, indicating the potential of this core structure for CNS activity, including antipsychotic and anxiolytic effects. []

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: This compound represents a diprotonated piperazine ring salt. Crystallographic analysis revealed its structural features and intermolecular interactions. []
  • Relevance: This compound highlights the structural diversity accessible within the piperazine scaffold. It emphasizes the impact of substituents and protonation state on the conformation and intermolecular interactions of piperazine derivatives, offering insights into the potential structural properties of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. []

1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative exhibits potent antitumor activity by upregulating the p21 gene, inducing cell cycle arrest at the G0/G1 phase. It demonstrates significant tumor volume reduction and reversal of hematological parameters in Dalton’s ascites lymphoma models. []
  • Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this compound illustrates the broad spectrum of biological activities exhibited by compounds containing aromatic rings, suggesting that the target compound, with its multiple aryl rings, may possess other pharmacological properties beyond antipsychotic activity. []

3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues

  • Compound Description: This series of compounds displays significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). Structure-activity relationship studies revealed the impact of various substituents on their anticancer activity. []
  • Relevance: These compounds share a 4-fluorophenyl substituent with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. While the core structures differ, the presence of this shared group in both compounds suggests its potential role in influencing biological activity, highlighting a possible point of structural similarity that could be investigated further. []

(Z)-3-(4-Fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-2-tosylprop-2-en-1-one

  • Compound Description: This compound's structure was elucidated through X-ray crystallography, revealing a planar conformation for both the methylphenyl and fluorophenyl rings. []
  • Relevance: This compound provides insights into the conformational preferences of a molecule containing a 4-fluorophenyl group, similar to the target compound. The observed planar conformation of the fluorophenyl ring in this compound may also be present in 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, influencing its interactions with biological targets. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 serves as a long-acting dopamine transporter ligand. It displays high affinity for the dopamine transporter (DAT), with its S-enantiomer demonstrating greater potency in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding. []
  • Relevance: Sharing the piperazine ring and a 4-fluorophenyl group with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, GBR 12909 offers valuable insights into the structure-activity relationships of piperazine derivatives targeting the dopaminergic system, particularly for the development of long-acting therapeutic agents. []

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)

  • Compound Description: Similar to GBR 12909, this compound acts as a long-acting dopamine transporter ligand. It exhibits significant enantioselectivity, with its S-enantiomer demonstrating higher DAT affinity and its R-enantiomer displaying higher affinity for the serotonin transporter (SERT). []
  • Relevance: This compound, along with GBR 12909, demonstrates the potential for modifying piperazine derivatives to achieve selectivity for different monoamine transporters. By analyzing the structural differences between these compounds and 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, researchers can gain valuable information for designing novel ligands with tailored selectivity profiles. []

(S)-(+)-1-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol

  • Compound Description: This chiral hydroxylated derivative of GBR 12909 exhibits high affinity for DAT and potent activity in elevating extracellular dopamine levels. []
  • Relevance: The structural similarity of this compound to both GBR 12909 and 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine reinforces the importance of the piperazine moiety and the 4-fluorophenyl group for dopamine transporter interaction. The introduction of a chiral hydroxyl group further highlights the impact of subtle structural modifications on binding affinity and pharmacological activity. []

(S)-(+)-1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol

  • Compound Description: This compound is a chiral hydroxylated derivative of GBR 12935 that displays exceptional selectivity for DAT, making it one of the most selective DAT ligands known. []
  • Relevance: This compound, alongside its parent compound GBR 12935 and the related (S)-(+)-1-[4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol, emphasizes the significant role of stereochemistry and the specific arrangement of substituents around the piperazine ring in achieving high affinity and selectivity for DAT. This detailed structural information is crucial for understanding the binding interactions of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine and its potential analogs. []

(E)-1-[Bis-(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride (Flunarizine)

  • Compound Description: Flunarizine acts as a selective cerebral vasodilator, showing a more prolonged effect on cerebral circulation than cinnarizine or papaverine. Its mechanism of action is attributed to a direct effect on vascular smooth muscle. [, ]
  • Relevance: This compound emphasizes the versatility of the piperazine scaffold and the 4-fluorophenyl group in medicinal chemistry, expanding their application beyond the dopaminergic system. It highlights the potential for these structural elements to interact with diverse biological targets, suggesting that 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine might possess a broader range of pharmacological activities. [, ]

1-(4-[18F]Fluorophenyl)piperazine

  • Compound Description: This compound serves as a precursor in [18F]-labeling for positron emission tomography (PET) studies, enabling the development of radiotracers for imaging various biological processes. []
  • Relevance: This compound highlights the feasibility of introducing a radiolabel onto the 4-fluorophenyl group, a key structural component of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. This suggests the possibility of developing a radiolabeled analog of the target compound for PET imaging studies to investigate its distribution and pharmacokinetics in vivo. []

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

  • Compound Description: This salt demonstrates the structural features of a protonated piperazine derivative. Crystallographic analysis revealed the chair conformation of the piperazine ring and the presence of N+—H⋯O− hydrogen bonds with the succinate monoanion. []
  • Relevance: This compound reinforces the structural diversity attainable within the piperazine class and provides insights into the impact of protonation on the conformation and intermolecular interactions of these compounds. This information contributes to a deeper understanding of the potential structural properties and binding modes of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. []

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile

  • Compound Description: Structural characterization of this compound revealed a boat conformation for the central pyran ring and the presence of an intramolecular N—H⋯O(nitro) hydrogen bond. []
  • Relevance: Although structurally distinct from the target compound, this compound shares a 4-fluorophenyl substituent. While the core structures differ, the presence of this shared group in both compounds allows for comparative analysis of conformational preferences and potential intramolecular interactions. These insights can aid in understanding the structure-activity relationships of compounds containing the 4-fluorophenyl moiety. []

2-Methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide

  • Compound Description: This compound exhibits antimicrobial activity against a variety of bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Its structure was elucidated through elemental analysis and 1H NMR spectroscopy. []
  • Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this compound emphasizes the potential for aromatic sulfonamides to exhibit antimicrobial activity. This suggests that the target compound, which also contains a sulfonamide moiety, might possess unexplored antimicrobial properties. []

Sulfonyl 1,2,3-Triazolyl Imidazoles

  • Compound Description: This class of compounds was synthesized using an organocatalytic [3+2] cycloaddition reaction and evaluated for their anticancer activity. Several derivatives displayed potent inhibitory activity against epidermal growth factor receptor (EGFR), highlighting their potential as anticancer agents. []
  • Relevance: While structurally different from the target compound, these sulfonyl 1,2,3-triazolyl imidazoles demonstrate the broad applicability of organocatalytic methods for synthesizing diverse heterocyclic compounds with potential biological activity. This approach could be explored for the synthesis of analogs of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine with improved pharmacological properties. []

Dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN3}zinc(II)

  • Compound Description: This zinc(II) complex was synthesized and characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, and elemental analysis. The crystal structure was determined using single-crystal X-ray diffraction. []
  • Relevance: Although structurally different from the target compound, this zinc complex highlights the potential of heterocyclic compounds containing nitrogen atoms to coordinate with metal ions. This property could be relevant in exploring the coordination chemistry of 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine with metal ions, which might lead to the discovery of novel biological activities or improved pharmacological profiles. []

(2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives

  • Compound Description: These derivatives exhibit anti-malarial activity. Structural analysis revealed the importance of the hydroxyl group, the benzyl group, and the methylene substituents for activity. []
  • Relevance: These compounds share a piperazine ring system with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, emphasizing the versatility of this scaffold in medicinal chemistry. This example of piperazine derivatives with anti-malarial activity suggests that the target compound, with its diverse substituents, might possess a broader range of biological activities. []

(3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol

  • Compound Description: This compound is a potential impurity in paroxetine hydrochloride synthesis, synthesized from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The presence of this shared substituent, albeit in a different core structure, highlights the importance of carefully analyzing potential impurities during synthesis and evaluating their potential biological activity. []

1-(4-Piperidinyl)-1,3-dihydro-2H-benzoxazol-2-one derivatives

  • Compound Description: These derivatives act as nociceptin analogues and ORL1 ligands, exhibiting potential for pain management. Their structures were designed based on the pharmacophore of nociceptin, a naturally occurring peptide with analgesic properties. []
  • Relevance: While structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, these compounds share the piperidinyl substituent. This highlights the importance of this group in interacting with biological targets, particularly in the context of pain modulation. []

1-(4-Aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives

  • Compound Description: Similar to the previous group, these derivatives also function as nociceptin analogues and ORL1 ligands, exhibiting potential as analgesics. They were designed based on the nociceptin pharmacophore and incorporate various substituents to optimize their binding affinity and selectivity for ORL1 receptors. []
  • Relevance: While structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, the development of these compounds as nociceptin analogues highlights the importance of exploring diverse chemical scaffolds for targeting specific biological pathways, including those involved in pain perception. []

1,4-Di-piperidin-4-yl-piperazine derivatives

  • Compound Description: This class of compounds shows antagonistic activity against neurokinin receptors, potentially useful for treating a range of conditions, including pain, inflammation, and emesis. []
  • Relevance: These compounds, with their central piperazine core, emphasize the versatility of this scaffold for interacting with various neurological targets. While structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, they highlight the potential of piperazine derivatives as valuable tools in medicinal chemistry for developing novel therapeutics targeting the central nervous system. []

4-(4-Piperidin-4-yl-piperazin-1-yl)-azepane derivatives

  • Compound Description: This group of compounds also exhibits neurokinin antagonist activity. []
  • Relevance: These compounds, along with the 1,4-di-piperidin-4-yl-piperazine derivatives, reinforce the concept that modifications around the piperazine core can modulate activity and selectivity for specific neurokinin receptor subtypes. By comparing the structural features of these neurokinin antagonists with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, researchers can gain a deeper understanding of the structural determinants necessary for neurokinin receptor interaction. []

(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanones

  • Compound Description: This series of compounds, synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and various 1-arylpiperazines, was investigated for antibacterial activity. []
  • Relevance: Sharing the piperazine ring with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this series illustrates the diverse applications of piperazine-containing compounds in medicinal chemistry, spanning from antipsychotics to antibacterials. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

  • Compound Description: ICA-105574 acts as a potent and efficacious human ether-à-go-go-related gene (hERG) potassium channel activator by removing hERG channel inactivation. This activity leads to a concentration-dependent shortening of action potential duration in cardiac myocytes. []
  • Relevance: While structurally dissimilar to 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this compound demonstrates the potential of modulating cardiac ion channel activity through small molecule intervention. This highlights the importance of investigating potential off-target effects and broader pharmacological profiles of novel compounds, including the target compound. []

4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides

  • Compound Description: Synthesized from febuxostat and various arylisocyanates/arylisothiocyanates, this series was evaluated for its antiviral activity against the Tobacco mosaic virus (TMV) and antimicrobial activity. []
  • Relevance: Similar to other related compounds, this series shares the piperazine ring system with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, illustrating the broad applicability of piperazine-containing compounds in medicinal chemistry, ranging from antiviral and antimicrobial agents to those with central nervous system activity. []
  • Compound Description: TMI-1 exhibits dual inhibitory activity against tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs), suggesting therapeutic potential for rheumatoid arthritis. []
  • Relevance: Though structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, TMI-1 exemplifies a sulfonamide-hydroxamate compound with potent biological activity. This highlights the potential of exploring sulfonamide derivatives, like the target compound, for developing novel therapeutics targeting inflammatory diseases. []

Flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazeZpine)

  • Compound Description: This designer benzodiazepine acts as a potent tranquilizer with effects such as hypnosis, sedation, amnesia, anxiolysis, muscle relaxation, and euphoria. It is a triazolo-analogue of flubromazepam. []
  • Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, flubromazolam showcases another class of compounds with psychoactive properties, suggesting the importance of continuous monitoring and research into novel psychoactive substances, including designer benzodiazepines, to understand their potential risks and benefits. []

(1R,4r)-4-((R)-3-((4-Fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

  • Compound Description: This compound functions as a selective and orally active retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist. It exhibits excellent selectivity and desirable pharmacokinetic properties, demonstrating potent inhibition of IL-17 production in mouse models. []
  • Relevance: Sharing the 4-fluorophenylsulfonyl group with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this RORγt inverse agonist underscores the potential of compounds containing this moiety for immune modulation. This suggests that the target compound, with its similar structural features, might possess unexplored activities related to immune regulation. []

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines

  • Compound Description: This series of compounds exhibit potent and selective antagonism towards the adenosine A2B receptor. These compounds were instrumental in the development of PSB-603, a highly selective A2B antagonist radioligand. []
  • Relevance: Sharing the piperazine-1-sulfonyl group with 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, these A2B antagonists highlight the importance of this functional group in interacting with adenosine receptors. This structural similarity suggests the possibility of exploring the target compound and its analogs for potential interactions with adenosine receptors and evaluating their effects on adenosine signaling pathways. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the Bcl-2 inhibitor Venetoclax, formed during oxidative stress degradation. []
  • Relevance: Although structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, VNO exemplifies the susceptibility of complex drug molecules to oxidation, forming potentially reactive metabolites or impurities. This emphasizes the importance of thoroughly characterizing and understanding the metabolic fate of drug candidates, including the target compound, to ensure safety and efficacy. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is formed from VNO through a [, ] Meisenheimer rearrangement. It is another potential impurity identified during Venetoclax synthesis and degradation. []
  • Relevance: Similar to VNO, VHA underscores the importance of monitoring potential impurities during drug development. The formation of VHA from VNO through a specific rearrangement reaction highlights the dynamic nature of drug molecules and their potential to undergo unexpected transformations under various conditions, emphasizing the need for comprehensive characterization during drug development. []

1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine

  • Compound Description: This compound is a chiral intermediate in paroxetine synthesis. A racemization process was developed for this compound using a sulfonylating agent followed by hydrolysis. []
  • Relevance: The use of a 4-fluorophenyl group in this paroxetine intermediate emphasizes the relevance of this substituent in pharmaceutical chemistry. Even though the core structures differ, the presence of the 4-fluorophenyl group in both this intermediate and 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine highlights its potential significance in influencing pharmacological properties and its recurrence in medicinal chemistry. []

2-Methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide

  • Compound Description: Synthesized from a chalcone derivative and urea, this compound was evaluated for its antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []
  • Relevance: Similar to compound 16, this example underscores the potential of aromatic sulfonamides as antimicrobial agents. Despite structural differences from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, the presence of the sulfonamide group suggests the possibility of unexplored antimicrobial activities associated with the target compound. []

2-Methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide

  • Compound Description: This group of compounds, synthesized from chalcone derivatives and hydroxylamine hydrochloride, were also investigated for their antimicrobial activity against various bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []
  • Relevance: Like the previous two compounds (16 and 35), this series reinforces the potential of aromatic sulfonamides as antimicrobial agents. Although they are structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, their similar functional groups suggest that exploring the target compound's antimicrobial properties might yield interesting results. []

R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol [(+)-PD 128,907]

  • Compound Description: (+)-PD 128,907 is a dopamine D3/D2 receptor agonist demonstrating potent protection against cocaine-induced convulsions and lethality in mice. []
  • Relevance: Though structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, (+)-PD 128,907 highlights the significance of targeting the dopaminergic system, particularly the D3 receptor, in addressing cocaine addiction and toxicity. This emphasizes the need for continued research into the complex interplay between dopamine receptors and drugs of abuse. []

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazoles with Various Heterocyclic Substituents

  • Compound Description: This series of phenylpyrazole insecticides, including fipronil, target the GABA-gated chloride channel, leading to insecticidal activity. Their potency and selectivity are influenced by oxidative activation and detoxification pathways. []
  • Relevance: Although structurally dissimilar from 1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, this group of insecticides demonstrates the importance of understanding the relationship between chemical structure, biological targets, and toxicological profiles. These principles are crucial in drug discovery to develop effective and safe therapeutics. []

Properties

Product Name

1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine

Molecular Formula

C21H25FN4O4S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H25FN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2

InChI Key

KVAQBISUPNEODI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.